

Synthesis of 2-Aminoadamantan-1-ol Hydrochloride: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-Aminoadamantan-1-ol

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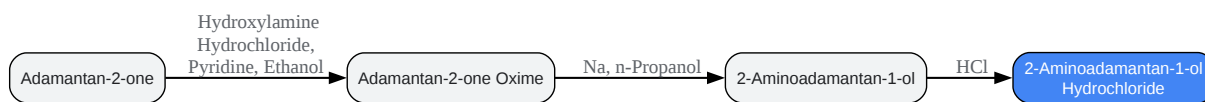
This document provides a detailed protocol for the synthesis of **2-aminoadamantan-1-ol** hydrochloride, a valuable intermediate in the development of novel therapeutics. The synthesis involves a two-step process commencing from the readily available adamantan-2-one. The protocol herein is compiled from established methodologies for the oximation of adamantan-2-one followed by the reduction of the resulting oxime.

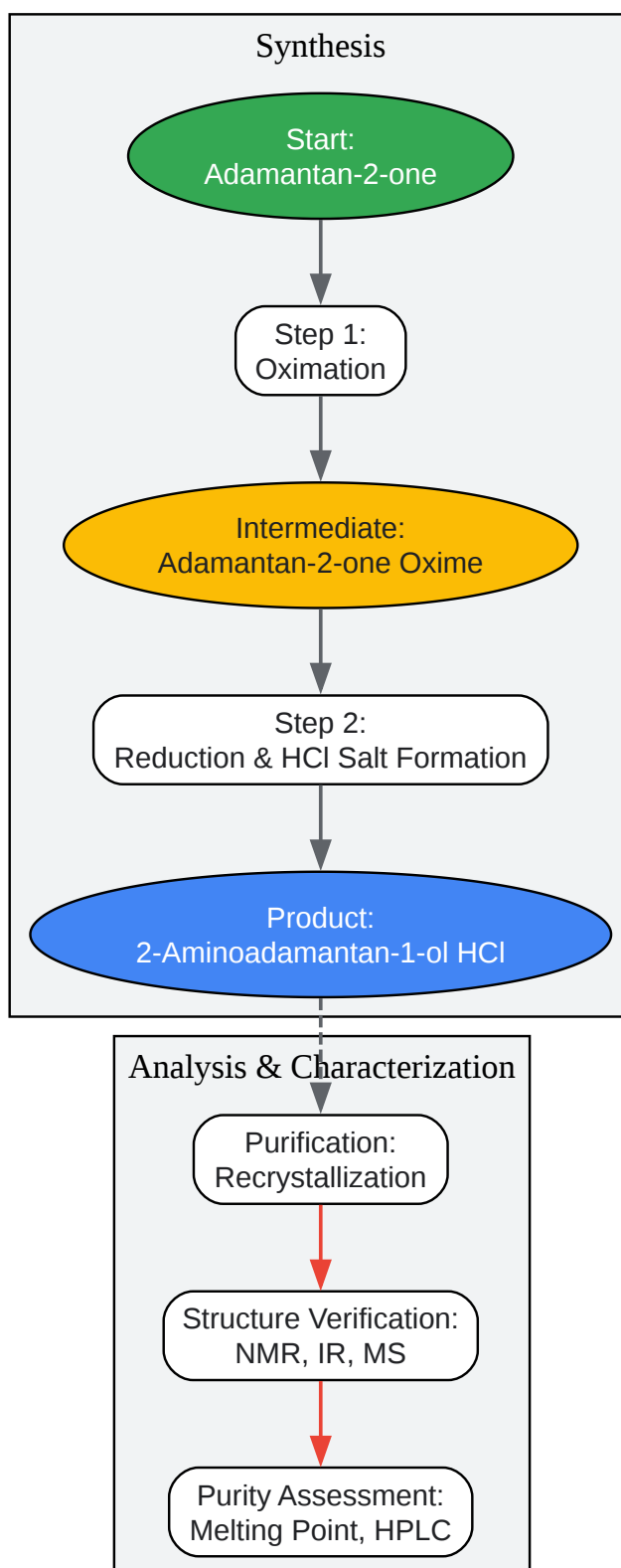
Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The specific isomer, **2-aminoadamantan-1-ol**, with its vicinal amino and hydroxyl functionalities, presents a versatile scaffold for the synthesis of a variety of biologically active molecules. This protocol details a reliable and reproducible method for the preparation of its hydrochloride salt.

Synthetic Pathway Overview

The synthesis of **2-aminoadamantan-1-ol** hydrochloride proceeds via a two-step reaction sequence starting from adamantan-2-one. The first step involves the conversion of the ketone to its corresponding oxime, adamantan-2-one oxime. The subsequent step is the reduction of the oxime to the desired **2-aminoadamantan-1-ol**, which is then converted to its hydrochloride salt for improved stability and handling.





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